molecular formula C10H12Br2 B157619 1,4-Dibromo-2,3,5,6-tetramethylbenzene CAS No. 1646-54-4

1,4-Dibromo-2,3,5,6-tetramethylbenzene

Cat. No. B157619
CAS RN: 1646-54-4
M. Wt: 292.01 g/mol
InChI Key: IEWAQZBDJDWANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,3,5,6-tetramethylbenzene is a derivative of benzene where bromine atoms are substituted at the 1 and 4 positions, and methyl groups at the 2, 3, 5, and 6 positions. This compound is related to other poly-substituted benzenes, which have been the subject of various studies due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of sterically crowded benzene derivatives, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been achieved through reactions involving hexabromobenzene with Grignard reagents, followed by iodination . Although this does not directly describe the synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene, it provides insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been investigated using single-crystal X-ray techniques. These studies have revealed interesting distortions in the benzene ring structure due to steric hindrance . For 1,4-dibromo-2,3,5,6-tetramethylbenzene, similar steric effects could be expected, potentially leading to non-planar distortions of the benzene ring.

Chemical Reactions Analysis

The reactivity of dibromobenzenes is significant for various organic transformations. For instance, 1,2-dibromobenzenes are valuable precursors for reactions involving the formation of benzynes . While this does not directly pertain to 1,4-dibromobenzenes, it suggests that the dibromo substitution pattern is reactive and can be utilized in further chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzenes, such as melting points, have been correlated with molecular symmetry and the presence of halogen bonds. For example, 1,4-dibromobenzene has a higher melting point than its isomers, which is consistent with its higher molecular symmetry . This suggests that 1,4-dibromo-2,3,5,6-tetramethylbenzene may also exhibit distinct physical properties due to its substitution pattern.

Scientific Research Applications

Brominated Flame Retardants

1,4-Dibromo-2,3,5,6-tetramethylbenzene is a compound that falls within the broader class of novel brominated flame retardants (NBFRs), which have seen increasing application due to concerns about older flame retardants' persistence and potential toxicity. The compound's relevance in scientific research primarily relates to its role as a flame retardant. NBFRs, including similar brominated compounds, are subjects of significant research focus for their occurrence in various environments, such as indoor air, dust, consumer goods, and food. Studies aim to understand these compounds' environmental fate, toxicity, and the implications of their widespread use. Research highlights large knowledge gaps for many NBFRs, underscoring the need for further study on their environmental and health impacts. Notably, high concentrations of related brominated compounds in indoor environments indicate a pressing need for optimized analytical methods and more comprehensive monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Toxicology

The environmental toxicology of brominated compounds, akin to 1,4-Dibromo-2,3,5,6-tetramethylbenzene, has been a critical area of research. These compounds' potential health effects, particularly as they relate to their persistence in the environment and similarity in toxicity profiles to their chlorinated analogs, are of great concern. Studies emphasize the necessity of understanding exposure levels and health outcomes associated with brominated flame retardants to assess the risk they pose to human health and the environment effectively. The rapid increase in the use of such brominated compounds elevates the level of concern regarding their potential to contribute to the burden of persistent organic pollutants (POPs) in the environment (Birnbaum, Staskal, & Diliberto, 2003).

Monitoring and Analysis

Research efforts have also concentrated on improving the monitoring and analysis of NBFRs, including compounds like 1,4-Dibromo-2,3,5,6-tetramethylbenzene. This includes the development of advanced analytical methods to detect and quantify these compounds in various matrices. The goal is to achieve a better understanding of their distribution, concentration levels, and potential pathways into the environment and human exposure. The identification of large knowledge gaps for many NBFRs, with some not included in any monitoring programs, highlights the importance of continued research in this area to inform risk assessments and regulatory decisions (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 .

properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWAQZBDJDWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061846
Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,3,5,6-tetramethylbenzene

CAS RN

1646-54-4
Record name 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1646-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Reactant of Route 5
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Reactant of Route 6
1,4-Dibromo-2,3,5,6-tetramethylbenzene

Citations

For This Compound
64
Citations
Y Zhou, R Patterson, PA Williams… - Crystal Growth & …, 2019 - ACS Publications
We report the solid-state structural properties and phase transition behavior of 1,4-dibromo-2,3,5,6-tetramethylbenzene, demonstrating that this material undergoes an order–disorder …
Number of citations: 2 pubs.acs.org
D Kumaraguru, D Vaithialingam, JB Arockiam… - Journal of the Taiwan …, 2016 - Elsevier
A new multi-site phase transfer catalyst (MPTC) was synthesized from 1,4-dibromo-2,3,5,6-tetramethylbenzene that contain 12 active sites per molecule. The MPTC was thoroughly …
Number of citations: 2 www.sciencedirect.com
L Li, JG Bell, S Tang, X Lv, C Wang, Y Xing… - Chemistry of …, 2014 - ACS Publications
A novel nanoporous metal–organic framework NPC-4 with excellent thermal stability was assembled from 2,3,5,6-tetramethylbenzene-1,4-diisophthalate (TMBDI) and the paddle-wheel …
Number of citations: 77 pubs.acs.org
SL Jeon, DM Loveless, WC Yount, SL Craig - Inorganic chemistry, 2006 - ACS Publications
The thermodynamics of pyridine coordination in 1,4-phenylene-bridged binuclear palladium and platinum organometallic complexes [1,4-(MOTf) 2 -{C 6 (CH 2 NR 2 ) 4 -2,3,5,6}] (11, M …
Number of citations: 24 pubs.acs.org
JH Chi, GJ Shin, YS Kim… - Journal of applied polymer …, 2007 - Wiley Online Library
Four new alicyclic poly{arylene‐9,10‐di[4‐(methyloxy)phenyloxy]‐1,2,3,4,5,6,7,8‐octahydroanthracene‐2,3,6,7‐tetracarboxdiimide}s (APIs) were prepared at 80C in the presence of NaI …
Number of citations: 9 onlinelibrary.wiley.com
V Lozan, G Makhloufi, V Druta, P Bourosh… - Inorganica Chimica …, 2020 - Elsevier
The elongated linker 2′,3′,5′,6′-tetramethylterphenyl-4,4″-dicarboxylic acid (H 2 L) was employed in the synthesis of zinc(II) and cobalt(II) coordination polymers with single or …
Number of citations: 6 www.sciencedirect.com
M Kinoshita, H Kita, Y Shirota - Advanced Functional Materials, 2002 - Wiley Online Library
A novel family of amorphous molecular materials that function as hole blockers in organic electroluminescent (EL) devices, tris(2,3,5,6‐tetramethylphenyl)borane (TPhB), tris(2,3,5,6‐…
Number of citations: 132 onlinelibrary.wiley.com
J Lee, S Lee, JH Kim, SO Kang, WS Han - Organic Electronics, 2018 - Elsevier
Two duryl borane derivatives, tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane (TDPB) and tris(2,3,5,6-tetramethyl-4'-(pyridin-3-yl)biphenyl-4-yl)borane (TDPPB), which contain …
Number of citations: 3 www.sciencedirect.com
J Rao, X Liu, X Li, L Yang, L Zhao, S Wang… - Angewandte …, 2020 - Wiley Online Library
Based on a “TADF + Linker” strategy (TADF=thermally activated delayed fluorescence), demonstrated here is the successful construction of conjugated polymers that allow highly …
Number of citations: 65 onlinelibrary.wiley.com
J Shao, J Chang, G Dai, C Chi - Journal of Polymer Science …, 2014 - Wiley Online Library
A pyromellitic diimide building block, 2,6‐bis(2‐decyltetradecyl)−4,8‐di(thiophen‐2‐yl)pyrrolo[3,4‐f]isoindole‐1,3,5,7(2H,6H)‐tetraone (4), is synthesized. Based on this building block …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.